5-Bromo-2-isobutoxybenzonitrile: A Technical Overview
5-Bromo-2-isobutoxybenzonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-isobutoxybenzonitrile is a substituted aromatic nitrile of interest in organic synthesis, particularly as a building block for more complex molecules in medicinal chemistry and materials science. This technical guide provides a summary of its known chemical properties, extrapolated synthetic methodologies, and expected spectroscopic characteristics. Due to the limited availability of public experimental data for this specific compound, this guide also outlines general experimental protocols and characterization techniques applicable to its synthesis and analysis, based on closely related analogues.
Chemical Properties and Data
Detailed experimental physical and chemical properties for 5-Bromo-2-isobutoxybenzonitrile are not widely available in published literature. The following table summarizes key identifiers and computed or analogous data.
| Property | Value | Source/Method |
| IUPAC Name | 5-Bromo-2-(2-methylpropoxy)benzonitrile | N/A |
| CAS Number | 1237091-22-3 | Combi-Blocks Safety Data Sheet[1] |
| Molecular Formula | C₁₁H₁₂BrNO | N/A |
| Molecular Weight | 254.12 g/mol | Calculated |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available | N/A |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A plausible synthetic route would involve the etherification of 5-bromo-2-hydroxybenzonitrile with isobutyl bromide. This approach is illustrated in the workflow diagram below.
Caption: Proposed synthesis of 5-Bromo-2-isobutoxybenzonitrile.
General Experimental Protocol: Williamson Ether Synthesis
The following is a generalized protocol based on standard Williamson ether synthesis procedures for analogous compounds.
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Reaction Setup: To a solution of 5-bromo-2-hydroxybenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate, 1.5-2.0 eq).
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Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add isobutyl bromide (1.1-1.5 eq) dropwise.
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Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for 5-Bromo-2-isobutoxybenzonitrile is not available in the searched literature. The following sections describe the expected spectral characteristics based on its structure and data from similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the isobutoxy group protons.
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Aromatic Protons: Three signals in the aromatic region (δ 7.0-7.8 ppm).
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Isobutoxy Group Protons:
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A doublet for the two methyl groups (δ ~0.9-1.1 ppm).
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A multiplet for the methine proton (δ ~2.0-2.2 ppm).
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A doublet for the methylene (-OCH₂-) protons (δ ~3.8-4.0 ppm).
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¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the aromatic carbons and the isobutoxy group carbons.
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Aromatic Carbons: Six signals in the aromatic region (δ ~110-160 ppm), including the carbon bearing the bromine and the carbon attached to the ether oxygen.
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Nitrile Carbon: A characteristic signal for the nitrile carbon (δ ~115-120 ppm).
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Isobutoxy Group Carbons: Signals for the methyl, methine, and methylene carbons.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands.
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C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
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C-O-C Stretch: A strong band in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).
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C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight and the presence of bromine.
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Molecular Ion Peak: A characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at [M]⁺ and [M+2]⁺ (m/z 253 and 255, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
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Fragmentation: Fragmentation patterns would likely involve the loss of the isobutoxy group or parts thereof.
Reactivity and Applications
5-Bromo-2-isobutoxybenzonitrile serves as a versatile intermediate in organic synthesis. The presence of three key functional groups—the nitrile, the bromo substituent, and the isobutoxy ether—allows for a range of chemical transformations.
Caption: Potential reaction pathways for 5-Bromo-2-isobutoxybenzonitrile.
The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The bromine atom on the aromatic ring is well-suited for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. This makes the compound a useful precursor for the synthesis of polysubstituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.
Safety and Handling
Based on safety data for analogous compounds, 5-Bromo-2-isobutoxybenzonitrile should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-2-isobutoxybenzonitrile is a valuable building block for synthetic chemistry. While detailed experimental data on its physical and spectroscopic properties are scarce in the public domain, its synthesis and characterization can be reliably predicted based on established chemical principles and data from related compounds. Further research and publication of experimental findings would be beneficial to the scientific community.
